molecular formula C15H16BrN3 B12173051 6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine

6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine

Cat. No.: B12173051
M. Wt: 318.21 g/mol
InChI Key: UDVXUTWXXNTQKY-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyridazine ring and a cyclopentylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Cyclopentylamine Substitution: The final step involves the substitution of the amine group with cyclopentylamine under appropriate reaction conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl substitution but different heterocyclic core.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another bromophenyl derivative with distinct biological activities.

Uniqueness

6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine stands out due to its unique combination of a pyridazine ring and cyclopentylamine substituent, which imparts specific chemical and biological properties not found in other similar compounds.

Biological Activity

6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C15H17BrN4
  • Molecular Weight : 333.23 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a related compound was found to inhibit Polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers, with an IC50 value of 14.74 μM . This suggests that this compound may also interact with similar molecular targets.

Table 1: Comparison of Anticancer Activities

CompoundTargetIC50 (μM)Reference
This compoundPlk1TBDThis study
PLHSpT 6aPlk114.74 ± 0.48
Compound d6MCF7 (breast cancer)TBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. In vitro studies on related derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action for these compounds often involves disruption of bacterial lipid biosynthesis, which could be relevant for understanding the activity of this compound .

Table 2: Summary of Antimicrobial Activity

CompoundActivity TypeTested OrganismResult
Derivative d1AntibacterialE. coliEffective
Derivative d2AntifungalCandida albicansEffective
This compoundTBDTBDTBD

The proposed mechanism of action for compounds similar to this compound includes interaction with specific receptors or enzymes involved in cell cycle regulation and microbial growth. Molecular docking studies suggest that these compounds may bind to active sites of target proteins, inhibiting their function and leading to cell death or growth inhibition.

Case Studies

  • Case Study on Plk1 Inhibition :
    A study focused on the inhibition of Plk1 by various pyridazine derivatives showed that modifications to the phenyl ring significantly affected potency. The introduction of halogen substituents enhanced binding affinity, indicating that similar modifications could be beneficial for optimizing the activity of this compound .
  • Antimicrobial Screening :
    A screening of thiazole derivatives revealed that certain substitutions led to enhanced antimicrobial activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics based on the structure of pyridazine derivatives like this compound .

Properties

Molecular Formula

C15H16BrN3

Molecular Weight

318.21 g/mol

IUPAC Name

6-(4-bromophenyl)-N-cyclopentylpyridazin-3-amine

InChI

InChI=1S/C15H16BrN3/c16-12-7-5-11(6-8-12)14-9-10-15(19-18-14)17-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,17,19)

InChI Key

UDVXUTWXXNTQKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NN=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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